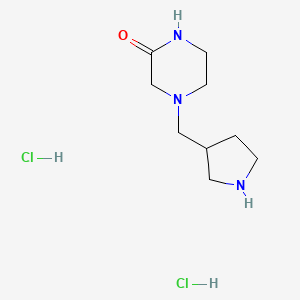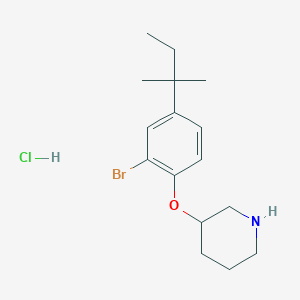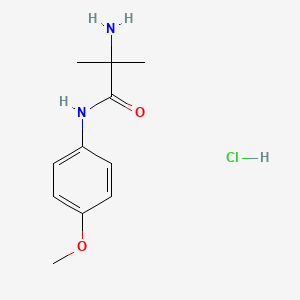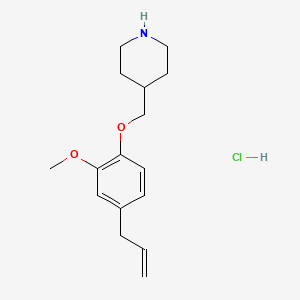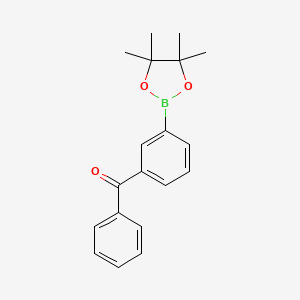
3-苯甲酰基苯硼酸频哪醇酯
描述
3-Benzoylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C19H21BO3 and a molecular weight of 308.18 g/mol. It is a derivative of phenylboronic acid, where the phenyl group is substituted with a benzoyl group, and the boronic acid moiety is protected as a pinacol ester
科学研究应用
3-Benzoylphenylboronic acid pinacol ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in proteomics research.
Industry: It is employed in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 3-Benzoylphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The mode of action of 3-Benzoylphenylboronic acid pinacol ester involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with the electrophilic organic group. In transmetalation, the nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Benzoylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds.
Pharmacokinetics
The pharmacokinetics of 3-Benzoylphenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The compound is only marginally stable in water, and its hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . These factors can impact the bioavailability of the compound.
Result of Action
The result of the action of 3-Benzoylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . This is particularly useful in the field of organic synthesis, where the ability to form carbon-carbon bonds is crucial.
Action Environment
The action of 3-Benzoylphenylboronic acid pinacol ester is influenced by environmental factors such as pH and the presence of water . As mentioned, the compound is only marginally stable in water and its hydrolysis is accelerated at physiological pH . Therefore, the environment in which the compound is used can significantly influence its action, efficacy, and stability.
生化分析
Cellular Effects
Boronic acid esters have been used in the development of drug delivery systems, particularly as boron-carriers suitable for neutron capture therapy
Molecular Mechanism
Boronic acid esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach
Temporal Effects in Laboratory Settings
It is known that boronic acid esters are only marginally stable in water and can undergo hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH .
Metabolic Pathways
Boronic acid esters can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Transport and Distribution
Boronic acid esters are generally known for their stability, which allows them to be used in various chemical transformations .
Subcellular Localization
Boronic acid esters are generally stable and can be used in various chemical transformations, suggesting that they may be able to reach various compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylphenylboronic acid pinacol ester typically involves the reaction of 3-benzoylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used include dichloromethane, toluene, and tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The choice of catalyst and solvent can significantly impact the reaction rate and product formation.
化学反应分析
Types of Reactions: 3-Benzoylphenylboronic acid pinacol ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of 3-Benzoylphenylboronic acid pinacol ester can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions typically result in the formation of boronic acid derivatives.
Substitution: Substitution reactions can produce a variety of substituted phenylboronic acids.
相似化合物的比较
Phenylboronic acid pinacol ester
3-Carboxyphenylboronic acid pinacol ester
4-Methoxyphenylboronic acid pinacol ester
属性
IUPAC Name |
phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAELVQOXYPYWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725451 | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949022-45-1 | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzoylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525657.png)
![[(2-Aminophenyl)sulfonyl]acetonitrile](/img/structure/B1525659.png)
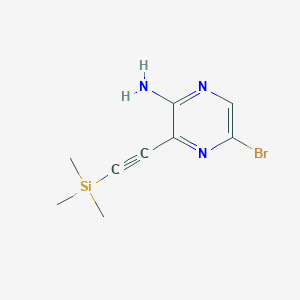
![1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1525661.png)
![3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1525662.png)
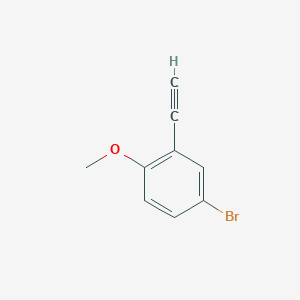
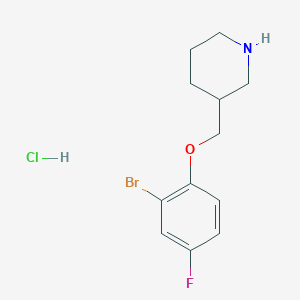
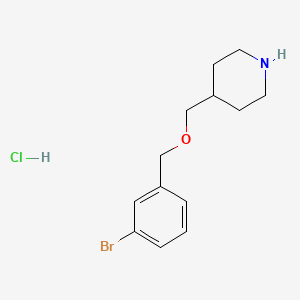
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1525670.png)
